molecular formula C22H17ClN4O4S B1670935 DQBS CAS No. 372087-80-4

DQBS

Cat. No.: B1670935
CAS No.: 372087-80-4
M. Wt: 468.9 g/mol
InChI Key: WYBXZVJGRKCXPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DQBS involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DQBS has been extensively studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis and Escherichia coli, making it a promising candidate for developing new antibacterial agents . Additionally, its unique structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit folic acid synthesis in bacteria. It achieves this by restraining the folate synthetase enzyme, which is essential for the production of purines and, consequently, DNA synthesis in bacteria . This inhibition ultimately leads to the cessation of bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds to DQBS include other sulfonamide derivatives and benzodioxane-based compounds. For example, 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid is a related compound with similar structural features . the unique combination of the quinoxaline and benzodioxane moieties in this compound sets it apart from other compounds, providing it with distinct biological activities and chemical properties.

Properties

CAS No.

372087-80-4

Molecular Formula

C22H17ClN4O4S

Molecular Weight

468.9 g/mol

IUPAC Name

4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H17ClN4O4S/c23-14-5-8-16(9-6-14)32(28,29)27-22-21(25-17-3-1-2-4-18(17)26-22)24-15-7-10-19-20(13-15)31-12-11-30-19/h1-10,13H,11-12H2,(H,24,25)(H,26,27)

InChI Key

WYBXZVJGRKCXPJ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DQBS; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (354 mg, 1 mmol) in xylenes (20 mL) was treated with 6-amino-1,4-benzodioxane (2 mmol, 246 μL), and the reaction mixture was refluxed under N2 for 5 h. Removal of the solvent in vacuo gave the desired product which was further purified by column chromatography (hexanes/EtOAc 9:1) to give yellow crystals. MP=257-258° C., Yield 61%, TLC-Rf=0.3 (hexanes/EtOAc 3:1), HPLC/MS: [M+H]+ m/z 469. 1H NMR (CDCl3, 600 MHz): δ 4.31 (m, 2H), 6.88 (d, J=9.0 Hz, 1H), 7.15 (dd, J=9.0 Hz, 2.4 Hz, 1H), 7.29 (dd, J=1.2 Hz, 1H), 7.36 (td, J=7.8 Hz, 1.2 Hz, 1H), 7.42 (td, J=7.8 Hz, 1.2 Hz, 1H), 7.53 (d, J=9 Hz, 2H), 7.70 (m, 2H), 7.98 (d, J=8.4 Hz, 2H), 8.19 (br.s, 1H), 11.88 (br.s, 1H). 13C NMR (CDCl3, 150 MHz): δ 64.34, 64.53, 109.36, 113.54, 116.18, 117.28, 124.16, 125.87, 126.60, 126.81, 127.89, 129.38, 131.99, 134.18, 139.41, 140.14, 140.28, 141.24, 143.43, 144.08. HRMS: Calcd. for C22H18ClN4O4S [M+H]+ m/z 469.0732, Observed 469.0704.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
246 μL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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